molecular formula C13H19NO B3954617 2-methyl-N-(2-phenylethyl)butanamide

2-methyl-N-(2-phenylethyl)butanamide

Cat. No. B3954617
M. Wt: 205.30 g/mol
InChI Key: ATJCPLZYBIYWSZ-UHFFFAOYSA-N
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Description

2-methyl-N-(2-phenylethyl)butanamide is a natural product found in Streptomyces olivaceus . It has the molecular formula C13H19NO .


Synthesis Analysis

Recently, two compounds 2-methyl-N-(2’-phenylethyl)-butanamide and 3-methyl-N-(2’-phenylethyl)-butanamide were extracted from the marine Streptomyces sp. PNM-9 .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The exact mass is 205.146664230 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, it’s worth noting that modification of the propanamide moiety of fentanyl led to a variety of newly emerged fentanyl analogs in recent years .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 205.30 g/mol, an XLogP3-AA of 2.9, one hydrogen bond donor count, one hydrogen bond acceptor count, five rotatable bond counts, a topological polar surface area of 29.1 Ų, a heavy atom count of 15, and a complexity of 185 .

Scientific Research Applications

Antimicrobial Activity

2-methyl-N-(2-phenylethyl)butanamide has been identified as a significant compound in the context of antimicrobial applications. In a study conducted by Betancur et al. (2020), this compound was isolated from the culture of marine strain Streptomyces sp. PNM-9 and was found to have inhibitory effects against the rice phytopathogenic bacteria Burkholderia spp. This highlights its potential as a control agent against phytopathogenic bacteria, demonstrating the compound's relevance in agricultural and environmental sciences (Betancur et al., 2020).

Herbicidal Properties

This compound has also been explored for its herbicidal properties. Research by Hashimoto et al. (2010) indicated that derivatives of this compound demonstrated specific herbicidal activity against purple nutsedge, a common and invasive weed species. This suggests its utility in weed control and agricultural management, offering an avenue for developing more targeted and effective herbicides (Hashimoto et al., 2010).

Pharmaceutical Research

In pharmaceutical research, related compounds of this compound have been studied for various therapeutic applications. For instance, Chu et al. (2009) investigated compounds with a similar structure for their potential as CB2 cannabinoid receptor agonists, indicating possible applications in neuropathic pain management (Chu et al., 2009).

Future Directions

The compounds 2-methyl-N-(2’-phenylethyl)-butanamide and 3-methyl-N-(2’-phenylethyl)-butanamide showed activity against the rice pathogen B. glumae, suggesting they could be used as potential biological fungicides . This indicates a promising future direction for the use of these compounds in plant disease control.

properties

IUPAC Name

2-methyl-N-(2-phenylethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-11(2)13(15)14-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJCPLZYBIYWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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